molecular formula C25H20FNO5 B12205394 5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B12205394
M. Wt: 433.4 g/mol
InChI Key: ZSMGEMOTHIXFPL-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that features a chromenone core structure This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.

    Introduction of the Fluorobenzyl Group: The chromenone intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorobenzyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding. The chromenone core structure allows for π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate: Lacks the fluorobenzyl group, resulting in different chemical properties and biological activities.

    5-[(4-chlorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group, leading to different reactivity and potency.

Uniqueness

The presence of the fluorobenzyl group in 5-[(4-fluorobenzyl)oxy]-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methoxy]-4-oxo-2-phenylchromen-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C25H20FNO5/c1-27(2)25(29)31-19-12-22(30-15-16-8-10-18(26)11-9-16)24-20(28)14-21(32-23(24)13-19)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3

InChI Key

ZSMGEMOTHIXFPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=C(C=C3)F)C(=O)C=C(O2)C4=CC=CC=C4

Origin of Product

United States

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